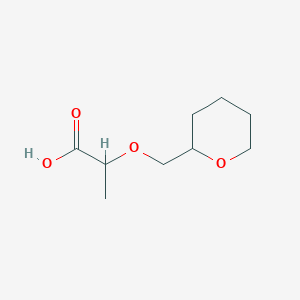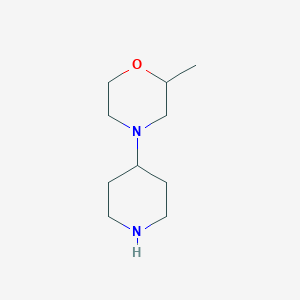
2-Methyl-4-(piperidin-4-yl)morpholine
Vue d'ensemble
Description
“2-Methyl-4-(piperidin-4-yl)morpholine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(piperidin-4-yl)morpholine” consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
“2-Methyl-4-(piperidin-4-yl)morpholine” has a predicted boiling point of 266.0° C at 760 mmHg, a predicted density of 1.0 g/cm3, and a predicted refractive index of n20D 1.48 . It is stored at room temperature .Applications De Recherche Scientifique
Spectroscopic and Kinetic Studies
A study by Bernasconi et al. (2007) provides insights into the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine. The study presents a detailed kinetic and spectroscopic analysis, highlighting the formation of intermediates in certain reactions but not in others, contributing to our understanding of the structure-reactivity relationships in these types of reactions (Bernasconi, Brown, Eventova, & Rappoport, 2007).
Crystal Structure Analysis
Aydinli et al. (2010) synthesized and analyzed the crystal structures of compounds involving piperidine and morpholine. This research contributes to the understanding of the conformational properties and structural characteristics of these compounds, which is vital in materials science and drug design (Aydinli, Sayil, & Ibiş, 2010).
Synthesis of Quinoline Derivatives
Gouda and El‐Bana (2022) reviewed the synthesis of quinoline derivatives using piperidine and morpholine. The review provides an overview of the methodologies and applications in synthesizing these derivatives, which are important in pharmaceutical chemistry (Gouda & El‐Bana, 2022).
Applications in Catalysis
Singh et al. (2013) explored the synthesis of palladium complexes with morpholine/piperidine ligands. These complexes showed promising results as catalysts in the Heck reaction, demonstrating the potential applications of these compounds in industrial and synthetic chemistry (Singh, Das, Prakash, & Singh, 2013).
Study on Physicochemical Properties
Rekka and Kourounakis (1989) studied the physicochemical properties of compounds structurally related to morpholine and piperidine. Their research contributes to the understanding of the electronic and steric effects in these compounds, which is crucial in developing new pharmaceuticals (Rekka & Kourounakis, 1989).
Synthesis of Pyrroloquinoxalines
Kim et al. (1990) researched the synthesis of pyrroloquinoxalines using morpholine and piperidine. This contributes to the field of heterocyclic chemistry and provides insights into the synthesis of complex molecular structures (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
Diastereoselective Synthesis in Organic Chemistry
Liu et al. (2014) conducted research on the diastereoselective synthesis of tetrahydropyrimidin-thiones using morpholine and piperidine. This study is significant in organic synthesis, particularly in creating molecules with specific stereochemical configurations (Liu, Zhang, Sun, & Yan, 2014).
Propriétés
IUPAC Name |
2-methyl-4-piperidin-4-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIKZZBNEUKVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



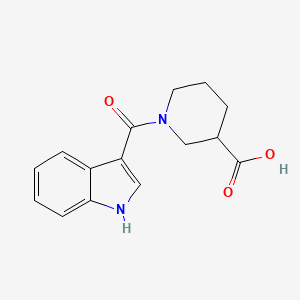
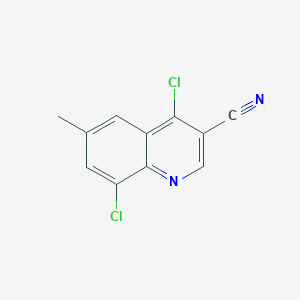

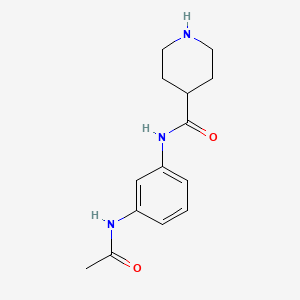
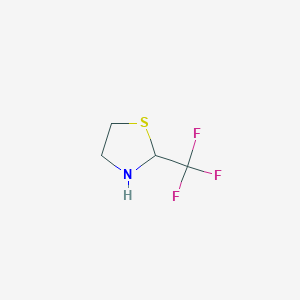
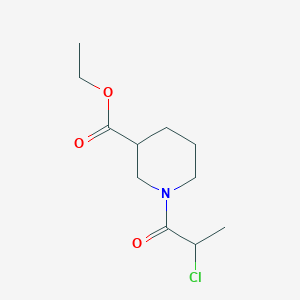



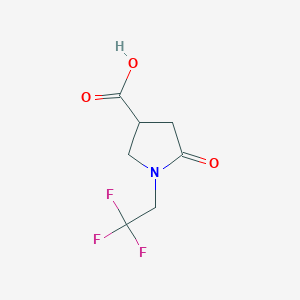

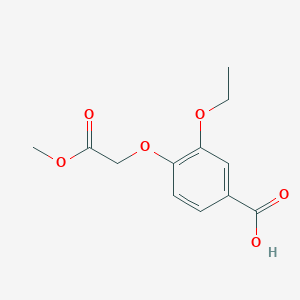
![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)
